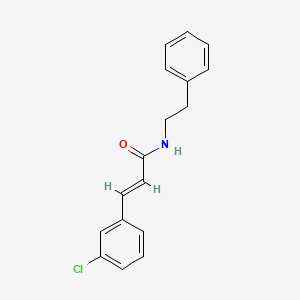
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is not fully understood. However, studies suggest that the compound targets the microtubule network in cells, which is essential for cell division. This compound 1 disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which is crucial for cancer metastasis.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. Studies have shown that the compound inhibits the activity of tubulin, a protein that is essential for the formation of microtubules. Additionally, this compound 1 has been shown to inhibit the phosphorylation of AKT, a protein that is involved in the regulation of cell growth and survival. The compound also inhibits the expression of matrix metalloproteinases, which are enzymes that play a crucial role in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is its potent anti-cancer activity. The compound has shown promising results in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, the compound is relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of this compound 1 is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1. One of the most promising areas is in the development of novel cancer therapies. Further studies are needed to understand the mechanism of action of this compound 1 and its potential as a cancer therapeutic. Additionally, there is a need for studies to investigate the toxicity and pharmacokinetics of the compound. Finally, studies are needed to explore the potential of this compound 1 in other areas of research, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, this compound 1 is a synthetic compound that has shown potential in various scientific research applications, particularly in the field of cancer research. The compound has potent anti-cancer activity and has been shown to disrupt the microtubule network in cells. While there are limitations to the use of this compound 1 in certain experiments, the compound has promising potential for future research in the development of novel cancer therapies and in other areas of research.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 involves the reaction of 3-chloroaniline and 2-phenylethylamine with acryloyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of this compound 1 in good yields. The purity of the compound can be increased by recrystallization from suitable solvents.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound 1 has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-8-4-7-15(13-16)9-10-17(20)19-12-11-14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQOZSHKQFHLPY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
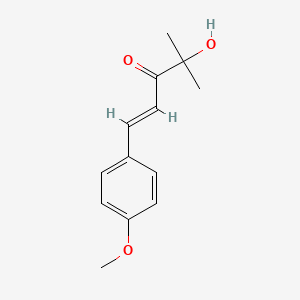
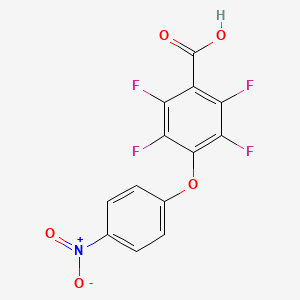
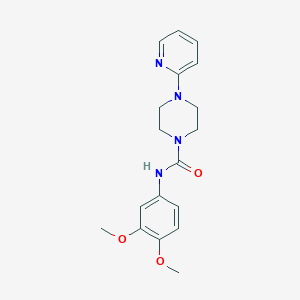
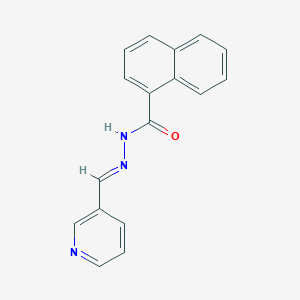
![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
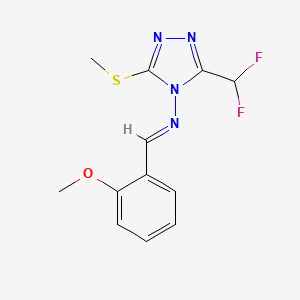
![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)
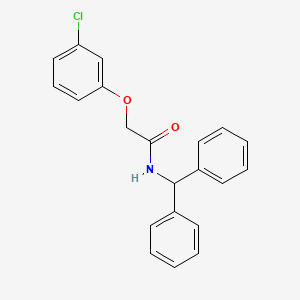
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)